rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. The compound belongs to the class of pyrrolidine carboxylic acids, which are significant in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, typically involves the reaction of difluoromethyl-containing reagents with pyrrolidine derivatives. One common approach is through nucleophilic substitution reactions where difluoromethylating agents are introduced to the pyrrolidine ring. Reaction conditions generally involve controlled temperatures and the use of catalysts to enhance yield and purity.
Industrial Production Methods
Industrial production methods emphasize scalability and efficiency. These methods might include continuous flow synthesis, where the reagents are continuously introduced into a reaction chamber, enabling large-scale production. Optimizing reaction conditions such as pressure, temperature, and the concentration of reagents ensures high-quality output.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, undergoes various chemical reactions:
Oxidation: Transforming into different oxidation states, often using strong oxidizing agents.
Reduction: Reduction reactions could produce simpler derivatives, usually under the influence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where atoms or groups in the molecule are replaced by nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, alkoxides.
Major Products Formed
Major products from these reactions include:
Oxidized derivatives: Altered oxidation states leading to new functional groups.
Reduced derivatives: Simplified molecular structures with reduced oxidation states.
Substituted products: New compounds with replaced atoms or groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is used as a precursor in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in various synthetic pathways.
Biology
In biological research, the compound serves as a tool for studying enzyme interactions and metabolic pathways. Its structural properties enable it to act as a molecular probe in biochemical assays.
Medicine
Medical research utilizes this compound for developing pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development and screening.
Industry
In the industrial sector, the compound finds applications in the production of advanced materials and specialty chemicals. Its unique chemical properties enable it to be incorporated into polymers and other high-performance materials.
Mechanism of Action
The mechanism by which rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, exerts its effects involves interactions at the molecular level. It targets specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound's binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
When comparing rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, with similar compounds, its unique features stand out:
Difluoromethyl Group: Enhances chemical stability and reactivity compared to compounds lacking this group.
Stereochemistry: The specific configuration (3R,4R) contributes to its unique biological interactions.
Similar Compounds
rac-(3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
rac-(3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
These compounds share structural similarities but differ in their substituents and stereochemical configuration, leading to variations in their reactivity and applications.
That was intense! What's your next big challenge?
Properties
CAS No. |
1394040-69-7 |
---|---|
Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.